molecular formula C12H16INO3 B2766531 tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate CAS No. 876346-94-0

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate

Cat. No. B2766531
M. Wt: 349.168
InChI Key: UEMZDSPHGUAIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C12H16INO3 . It has a molecular weight of 349.16 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds often involves the use of oxalyl chloride for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% . Another method involves the use of water and trifluoroacetic acid, followed by treatment with potassium carbonate in dichloromethane .


Molecular Structure Analysis

The molecular structure of tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate is represented by the formula C12H16INO3 . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Building Blocks in Organic Synthesis

Tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate serves as an important intermediate or building block in organic synthesis. It has been utilized in the synthesis of biologically active compounds, indicating its versatility in constructing complex molecules. For instance, a study highlights the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, showcasing its utility as a N-(Boc)-protected nitrone equivalent in reactions with organometallics to yield N-(Boc)hydroxylamines, which are valuable in organic synthesis (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).

Directed Lithiation and Synthesis of Substituted Products

Directed lithiation techniques involving tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate allow for the selective introduction of functional groups at strategic positions within molecules. A study demonstrates the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, leading to high yields of substituted products, highlighting the compound's role in facilitating specific transformations in synthetic chemistry (Keith Smith, G. El‐Hiti, M. Alshammari, 2013).

Facile Synthesis of Indoles

The compound is also instrumental in the synthesis of indoles with oxygen-bearing substituents. A particular method involves cyclization of tert-butyl methoxy(or (triisopropylsilyl)oxy)-2-((trimethylsilyl)ethynyl)phenyl)carbamates with potassium tert-butoxide in tert-butyl alcohol, illustrating its applicability in creating complex heterocyclic structures which are prevalent in many pharmaceuticals and natural products (Y. Kondo, S. Kojima, T. Sakamoto, 1997).

Intermediate in Biologically Active Compounds

Furthermore, tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate is a key intermediate in the synthesis of certain biologically active compounds, such as omisertinib (AZD9291), demonstrating its importance in pharmaceutical research and development. The rapid synthetic method established for this compound, including acylation, nucleophilic substitution, and reduction steps, underscores its significance in facilitating efficient and scalable synthetic routes (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).

properties

IUPAC Name

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMZDSPHGUAIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate

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